molecular formula C13H19BrF2OSi B6298316 (2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane CAS No. 2301857-59-8

(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane

Cat. No.: B6298316
CAS No.: 2301857-59-8
M. Wt: 337.27 g/mol
InChI Key: FNIIYVLCFSUMCL-UHFFFAOYSA-N
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Description

(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane is an organosilicon compound that features a bromine, two fluorine atoms, and a methoxy group attached to a phenyl ring, which is further bonded to a tert-butyl-dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane typically involves the following steps:

    Bromination: The starting material, 3,4-difluoroanisole, undergoes bromination using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromo-3,4-difluoroanisole.

    Silylation: The brominated product is then subjected to silylation using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to afford this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimized Reaction Conditions: Utilizing optimized reaction conditions to maximize yield and purity.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Implementing advanced purification techniques such as distillation and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Tetrahydrofuran, dichloromethane, ethanol.

Major Products

    Substituted Phenyl Compounds: Products from substitution reactions.

    Biaryl Compounds: Products from coupling reactions.

    Phenols: Products from hydrolysis reactions.

Scientific Research Applications

(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel materials with unique properties.

    Pharmaceuticals: Investigated for potential use in drug discovery and development.

    Catalysis: Utilized as a precursor in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of (2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

    Pathways: It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromophenoxy)-tert-butyldimethylsilane
  • (2-bromo-4-methoxyphenyl)methoxy-tert-butyl-dimethylsilane
  • (2-bromo-3,4-difluorophenyl)trimethylsilane

Uniqueness

(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions in various chemical processes, making it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrF2OSi/c1-13(2,3)18(4,5)17-8-9-6-7-10(15)12(16)11(9)14/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIIYVLCFSUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrF2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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